N-Formyl 10-Oxo 7-Epi-docetaxel
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Overview
Description
N-Formyl 10-Oxo 7-Epi-docetaxel is a chemical compound that serves as an impurity of Docetaxel, a semisynthetic derivative of Paclitaxel. Docetaxel is widely used in the treatment of various cancers, including breast, head and neck, stomach, prostate, and non-small cell lung cancer. The presence of this compound in pharmaceutical preparations necessitates its thorough understanding and control.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl 10-Oxo 7-Epi-docetaxel involves complex organic reactions starting from Paclitaxel or its derivatives. The process typically includes multiple steps of functional group modifications, protection and deprotection, and purification. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to achieve the desired product.
Industrial Production Methods: Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure purity and consistency. Large-scale synthesis involves the use of reactors and purification systems designed to handle high volumes while maintaining stringent quality standards.
Chemical Reactions Analysis
Types of Reactions: N-Formyl 10-Oxo 7-Epi-docetaxel undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and purification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions are carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include various intermediates and by-products that are subsequently purified to obtain the final compound.
Scientific Research Applications
N-Formyl 10-Oxo 7-Epi-docetaxel has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its role as an impurity in Docetaxel formulations makes it crucial for quality control and regulatory compliance. Additionally, research into its properties and behavior helps improve the synthesis and formulation of Docetaxel and other related compounds.
Mechanism of Action
The mechanism by which N-Formyl 10-Oxo 7-Epi-docetaxel exerts its effects is closely related to its parent compound, Docetaxel. It interferes with the normal function of microtubules during cell division, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include tubulin binding and stabilization, which disrupts mitotic spindle formation.
Comparison with Similar Compounds
N-Formyl 10-Oxo 7-Epi-docetaxel is compared with other similar compounds, such as Paclitaxel and other Docetaxel impurities. Its uniqueness lies in its specific structural modifications and the resulting biological activity. While Paclitaxel and Docetaxel are widely used in cancer therapy, this compound's role as an impurity highlights the importance of its control and understanding in pharmaceutical formulations.
List of Similar Compounds
Paclitaxel
Docetaxel
Other Docetaxel impurities
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds. This knowledge is essential for advancing research and ensuring the quality of pharmaceutical products.
Properties
Molecular Formula |
C39H43NO13 |
---|---|
Molecular Weight |
733.8 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-15-[(2R,3S)-3-formamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C39H43NO13/c1-20-24(51-35(48)30(45)28(40-19-41)22-12-8-6-9-13-22)17-39(49)33(52-34(47)23-14-10-7-11-15-23)31-37(5,32(46)29(44)27(20)36(39,3)4)25(43)16-26-38(31,18-50-26)53-21(2)42/h6-15,19,24-26,28,30-31,33,43,45,49H,16-18H2,1-5H3,(H,40,41)/t24-,25+,26+,28-,30+,31-,33-,37+,38-,39+/m0/s1 |
InChI Key |
ZTVQUNHGDZUXSD-BXXIJZFJSA-N |
Isomeric SMILES |
CC1=C2C(=O)C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC=O)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C |
Canonical SMILES |
CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC=O)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C |
Origin of Product |
United States |
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